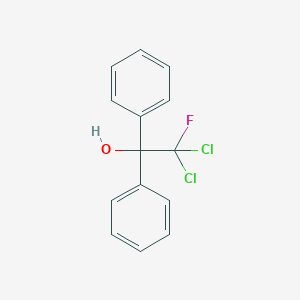![molecular formula C26H44N4O2S B14745340 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea CAS No. 6299-31-6](/img/structure/B14745340.png)
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea is a synthetic organic compound with the molecular formula C26H44N4O2S It is characterized by the presence of a nitrophenyl group, a thiourea moiety, and a long octadecyl chain
Vorbereitungsmethoden
The synthesis of 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea typically involves the reaction of 3-nitrobenzaldehyde with octadecylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include amino derivatives, substituted thioureas, and various functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea can be compared with other similar compounds, such as:
1-[(3-nitrophenyl)methylideneamino]-3-octadecylurea: Similar structure but with a urea moiety instead of thiourea.
1-[(3-nitrophenyl)methylideneamino]-3-octadecylguanidine: Contains a guanidine group, which may exhibit different reactivity and biological activity.
1-[(3-nitrophenyl)methylideneamino]-3-octadecylcarbamate: Features a carbamate group, which can influence its chemical and biological properties.
Eigenschaften
CAS-Nummer |
6299-31-6 |
|---|---|
Molekularformel |
C26H44N4O2S |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C26H44N4O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-26(33)29-28-23-24-19-18-20-25(22-24)30(31)32/h18-20,22-23H,2-17,21H2,1H3,(H2,27,29,33)/b28-23+ |
InChI-Schlüssel |
PCOKKNJGUXTQGU-WEMUOSSPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)

![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)


![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)

![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)


